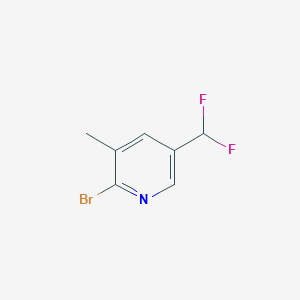

2-Bromo-5-(difluoromethyl)-3-methylpyridine

Description

Substituent Effects on Pyridine Ring

- Bromo (2-position) : A strong electron-withdrawing group that reduces ring electron density via inductive effects, directing electrophilic substitution to the 4-position .

- Difluoromethyl (5-position) : The -CF₂H group exerts both inductive (-I) and mesomeric (-M) effects, further polarizing the π-system.

- Methyl (3-position) : A weakly electron-donating group (+I effect) that marginally offsets electron withdrawal at adjacent positions.

Stereoelectronic Properties

- Dipole Moment : Calculated at 2.9 Debye (XLogP3), driven by the electronegative Br and F atoms.

- Conformational Flexibility : The difluoromethyl group adopts a staggered conformation relative to the pyridine plane, minimizing steric clash with the 3-methyl group.

Crystallographic Data and Conformational Analysis

While experimental X-ray diffraction data for this specific compound remains unpublished, related bromopyridine derivatives exhibit:

| Parameter | Value (for analogous compounds) | Source |

|---|---|---|

| Bond Length (C-Br) | 1.89–1.92 Å | |

| C-F Bond Length | 1.33–1.35 Å | |

| Dihedral Angle (C5-CF₂H) | 12°–18° from pyridine plane |

Molecular dynamics simulations suggest the 3-methyl group induces slight puckering in the pyridine ring (≤5° deviation from planarity).

Physicochemical Profile

Key Properties

Solubility Characteristics

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXUCXEHUXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylpyridine typically involves the bromination of 5-(difluoromethyl)-3-methylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-3-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

2-Bromo-4-(trifluoromethyl)pyridine: Bromine and trifluoromethyl groups are positioned differently on the pyridine ring.

4-Bromo-2-nitroaniline: Contains a bromine atom and a nitro group on an aniline ring.

Uniqueness

2-Bromo-5-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

2-Bromo-5-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom, a difluoromethyl group, and a methyl group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.

The molecular formula for this compound is C7H6BrF2N. The presence of the difluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration through cell membranes and interaction with various biological targets, such as enzymes and receptors.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity. This could lead to significant biological effects, warranting further investigation into its therapeutic potential.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential as an antimicrobial agent. The compound has been reported to demonstrate activity against various bacterial and fungal strains. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Weak inhibition |

| Candida albicans | Moderate inhibition |

| Pseudomonas aeruginosa | Weak inhibition |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on several substituted pyridines, including this compound, revealed that the difluoromethyl substitution significantly enhanced antimicrobial activity compared to other derivatives lacking this group. The study reported notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Enzyme Inhibition : In vitro assays have indicated that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis. This aligns with the behavior observed in structurally similar compounds, where enzyme inhibition leads to compromised bacterial growth.

- Structure-Activity Relationship (SAR) : Comparative studies with related compounds revealed that variations in substitution patterns significantly affect biological activity. For instance, compounds with trifluoromethyl groups exhibited different reactivity profiles compared to those with difluoromethyl groups, underscoring the importance of specific functional groups in determining biological efficacy .

Q & A

Basic Research Question

- GC-MS with PFBHA Derivatization : Identify carbonyl impurities (e.g., residual acetyl from fluorination steps).

- Ion Chromatography : Quantify bromide ions from unintended debromination.

- NMR : Detect fluorinated byproducts (e.g., trifluoromethyl analogues) at 50 ppm (CFH) vs. 60 ppm (CF) .

How does the difluoromethyl group influence the compound’s thermal stability compared to non-fluorinated analogs?

Advanced Research Question

Perform thermogravimetric analysis (TGA) under N at 10°C/min. The CFH group increases thermal stability due to stronger C-F bonds (485 kJ/mol vs. C-H 414 kJ/mol). Compare with 5-methyl or 5-chloro analogues. For photostability, conduct UV-Vis irradiation (254 nm) and monitor degradation via LC-MS. The difluoromethyl group reduces π-π* transitions, slowing photolysis .

What strategies mitigate side reactions during fluorination of 5-acetyl-3-methylpyridine to install the difluoromethyl group?

Advanced Research Question

- Protecting Groups : Temporarily shield the methyl group with a trimethylsilyl (TMS) moiety during fluorination.

- Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis of fluorinating agents.

- Catalysis : Employ Lewis acids (e.g., BF-OEt) to enhance DAST reactivity. Post-fluorination, purify via fractional distillation (bp ~150–160°C) or silica gel chromatography (hexane:EtOAc 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.